Dihydrostreptomycin
Overview
Description
Dihydrostreptomycin is a derivative of streptomycin, belonging to the aminoglycoside class of antibiotics. It is known for its bactericidal properties and was historically used in the treatment of tuberculosis. The compound acts by irreversibly binding to the S12 protein in the bacterial 30S ribosomal subunit, interfering with protein synthesis and leading to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the hydrogenation of streptomycin. The process involves the reduction of the aldehyde group in streptomycin to an alcohol group, resulting in the formation of this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound involves the fermentation of the actinomycete Streptomyces griseus, followed by the chemical reduction of the resulting streptomycin. The fermentation process is carefully controlled to optimize the yield of streptomycin, which is then subjected to hydrogenation to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the compound.
Reduction: The primary reduction reaction involves the conversion of streptomycin to this compound.
Substitution: this compound can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium on carbon catalyst.
Acid Hydrolysis: Can be used to break down this compound into its constituent components.
Major Products:
Streptidine and Streptobiosamine: Products of acid hydrolysis.
Maltol: Product of alkaline hydrolysis.
Scientific Research Applications
Dihydrostreptomycin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study aminoglycoside antibiotics.
Biology: Investigated for its effects on bacterial ribosomes and protein synthesis.
Medicine: Historically used to treat tuberculosis and other bacterial infections, although its use in humans has been limited due to ototoxicity.
Industry: Employed in veterinary medicine and as a research tool to study bacterial resistance mechanisms
Mechanism of Action
Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the messenger RNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. Additionally, this compound can pass through the mechanosensitive channel of large conductance (MscL) in bacterial cells, further enhancing its potency .
Comparison with Similar Compounds
Streptomycin: The parent compound from which dihydrostreptomycin is derived.
Neomycin: Another aminoglycoside antibiotic with similar mechanisms of action.
Gentamicin: A widely used aminoglycoside antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique in its specific binding to the S12 protein and its ability to pass through the MscL channel, which enhances its antibacterial potency. Unlike streptomycin, this compound has a reduced aldehyde group, making it more stable under certain conditions .
Properties
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBYYWOLISCLQ-HZYVHMACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N7O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022937 | |
Record name | Dihydrostreptomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-46-1 | |
Record name | Dihydrostreptomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrostreptomycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrostreptomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrostreptomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrostreptomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROSTREPTOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2I6R8W6UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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